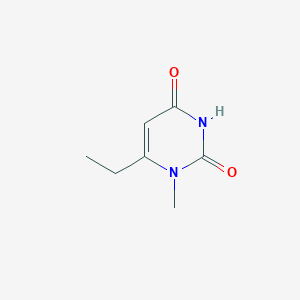

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-ethyl-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4-6(10)8-7(11)9(5)2/h4H,3H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJQRSIHZWNDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=O)N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.

Reaction Conditions:

Reagents: Ethyl acetoacetate, urea, sodium ethoxide

Solvent: Ethanol

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the 5th position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids

Reduction: Sodium borohydride or catalytic hydrogenation

Substitution: Halogenating agents such as bromine or chlorine

Major Products Formed

Oxidation: Pyrimidine N-oxides

Reduction: Dihydropyrimidine derivatives

Substitution: Halogenated pyrimidine derivatives

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

1. Antiviral Properties:

Recent studies have highlighted the potential of pyrimidine derivatives, including 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione, as inhibitors of viral enzymes. For example, compounds within this class have shown promising activity against HIV by acting as inhibitors of integrase and reverse transcriptase .

2. Antimicrobial Activity:

Research has indicated that derivatives of pyrimidine-2,4-diones possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .

3. Anticancer Potential:

Pyrimidine derivatives are also being explored for their anticancer properties. Some studies suggest that they may inhibit specific pathways involved in tumor growth and metastasis. The structural modifications on the pyrimidine ring can enhance their selectivity and potency against cancer cells .

Case Study 1: Antiviral Activity

In a study investigating the antiviral mechanisms of pyrimidine derivatives, researchers synthesized a series of compounds based on the pyrimidine scaffold. Among them, this compound showed dual inhibition against integrase and reverse transcriptase in HIV models. This dual action is crucial for developing effective antiviral therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various substituted pyrimidines to evaluate their antimicrobial activity. The results indicated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position significantly enhanced antimicrobial potency .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, its interaction with nucleic acids can affect DNA replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-dione derivatives vary significantly in biological activity and physical properties based on substituent type, position, and complexity. Below is a comparative analysis of key analogs:

Substituent Position and Type

*Calculated based on molecular formula (C7H10N2O2).

Key Observations:

- Position 1 Substitution : Methyl groups (as in the target compound) improve metabolic stability compared to cyclopropyl or benzyl groups .

- Position 6 Substitution: Ethyl groups enhance lipophilicity, while amino groups (e.g., 6-NH2 in ) increase solubility and hydrogen-bonding capacity.

- Complexity : Bulky substituents (e.g., benzyl or fluorobenzyl groups in ) reduce solubility but may enhance target specificity in enzyme inhibition.

Physicochemical Properties

- Solubility: The 6-ethyl group in the target compound reduces aqueous solubility compared to amino-substituted analogs (e.g., 6-NH2 in ). However, the 1-methyl group mitigates this effect slightly compared to non-methylated 6-ethyl derivatives .

- Melting Points: Methyl and ethyl substituents generally lower melting points relative to polar groups (e.g., 6-NH2 derivatives in melt at 186–187°C, while non-polar analogs may melt below 150°C ).

Biological Activity

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antiviral, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of pyrimidine rings through condensation reactions. Variations in substituents at different positions can significantly influence the biological activity of the resulting compounds.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives have been shown to inhibit HIV reverse transcriptase (RT) and ribonuclease H (RNase H) without affecting RT polymerase activity. In biochemical assays, certain analogues demonstrated low nanomolar inhibition against RNase H, suggesting a promising pathway for developing antiviral agents targeting HIV .

Anticancer Properties

The antiproliferative effects of pyrimidine derivatives have been extensively studied. In vitro studies reveal that some compounds related to this compound exhibit potent anticancer activity against various cancer cell lines. For example, one study reported that specific derivatives inhibited HeLa cells at concentrations below 10 μM . The mechanism is believed to involve DNA alkylation and disruption of cell cycle progression.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as a selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes . The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance DPP-IV inhibition potency.

Case Study 1: HIV Inhibition

A study focused on the inhibition of HIV RNase H by synthesizing a series of pyrimidine derivatives. Among these compounds, those structurally similar to this compound demonstrated IC50 values in the low nanomolar range against RNase H while showing no cytotoxicity at concentrations up to 100 μM .

Case Study 2: Anticancer Activity

In another investigation involving various pyrimidine derivatives, a compound closely related to this compound exhibited significant antiproliferative effects on cancer cell lines such as MCF7 and DU145. The study highlighted that these compounds could induce G2/M phase arrest and apoptosis in treated cells .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives?

A standard approach involves N-alkylation of pyrimidine-dione precursors. For example, 6-amino-1-alkyl uracils (e.g., compound 17a) are refluxed with alkylating agents (e.g., ethyl iodide) in ethanol under basic conditions (10–15% NaOH), followed by purification via flash chromatography (0–10% MeOH in CH₂Cl₂). This method achieves moderate yields (40–53%) and is validated by NMR and LCMS . Alternative routes include condensation reactions with aldehydes or amines in DMF or acetic acid, often catalyzed by bases like K₂CO₃ .

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of synthesized derivatives?

- ¹H NMR : Key signals include the singlet for N–CH₃ (~3.18 ppm) and ethyl group protons (q, ~3.93 ppm; t, ~1.19 ppm). Substituents at the 6-position (e.g., aryl groups) show aromatic protons at 7.46–7.57 ppm .

- ¹³C NMR : Carbonyl groups (C=O) resonate at ~150–160 ppm, while methyl and ethyl carbons appear at ~25–40 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) confirm molecular weight. For example, C₁₇H₁₄N₂O₄ yields [M−H]⁻ at m/z 325.0833 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-alkylated pyrimidine-dione derivatives?

- Solvent Selection : Refluxing in ethanol or DMF enhances solubility of intermediates. For sterically hindered substrates, DMF with K₂CO₃ improves alkylation efficiency .

- Stoichiometry : Using excess alkylating agent (2 mmol per 1 mmol substrate) drives the reaction to completion .

- Purification : Flash chromatography with gradient elution (0–10% MeOH in CH₂Cl₂) minimizes byproduct contamination .

Q. What strategies are effective in resolving contradictions in NMR data for structurally similar pyrimidine-dione analogs?

- Variable-Temperature NMR : Resolves overlapping signals caused by conformational flexibility (e.g., cyclopropyl substituents in compound 18c) .

- 2D NMR Techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations, especially for isomers with subtle structural differences .

- X-ray Crystallography : Definitive structural assignments are achieved via single-crystal analysis, as demonstrated for hydrogen-bonded dimers in 6-(trifluoromethyl) derivatives .

Q. How does the introduction of substituents at the 6-position influence the biological activity of pyrimidine-dione derivatives?

- Electron-Withdrawing Groups (e.g., CF₃): Enhance hydrogen-bonding interactions with target proteins (e.g., eEF-2K inhibitors), improving binding affinity .

- Aromatic Substituents : Biphenyl or thiazole groups at the 6-position increase lipophilicity, enhancing membrane permeability in antiviral assays (e.g., HIV RT inhibition) .

- Steric Effects : Bulky substituents (e.g., benzyl) may reduce activity due to unfavorable steric clashes, as observed in SAR studies of thieno[2,3-d]pyrimidines .

Methodological Considerations

- Crystallography : Intermolecular N–H···O and O–H···O hydrogen bonds stabilize crystal packing, influencing solubility and stability .

- Data Validation : Cross-referencing HRMS with theoretical m/z values (±5 ppm) ensures accuracy, while replicate NMR runs confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.